

Spectroscopic Characterization of Brominated Methylpyridine Diamine Isomers: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-4-methylpyridine-2,3-diamine

Cat. No.: B1278292

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Disclaimer: Direct, publicly available spectroscopic data (NMR, MS, IR) for **5-Bromo-4-methylpyridine-2,3-diamine** is limited. This guide therefore presents a comprehensive analysis of a closely related isomer, 2-Amino-5-bromo-4-methylpyridine, to provide researchers, scientists, and drug development professionals with a valuable reference for the spectroscopic characterization of this class of compounds. The experimental methodologies described are broadly applicable to substituted pyridine derivatives.

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. Their utility often stems from the precise arrangement of functional groups, which dictates their biological activity and physical properties. **5-Bromo-4-methylpyridine-2,3-diamine** and its isomers, such as 2-Amino-5-bromo-4-methylpyridine, are key intermediates in the synthesis of kinase inhibitors and other therapeutic agents. A thorough understanding of their structure and purity, confirmed by spectroscopic methods, is paramount for their application.

This technical guide details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for 2-Amino-5-bromo-4-methylpyridine. It includes detailed experimental protocols and visual workflows to aid in the characterization of these and similar molecules.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data obtained for 2-Amino-5-bromo-4-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data of 2-Amino-5-bromo-4-methylpyridine

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.08	Singlet	1H	H-6 (Pyridine)
6.41	Singlet	1H	H-3 (Pyridine)
4.48	Singlet	2H	-NH ₂ (Amino)
2.28	Singlet	3H	-CH ₃ (Methyl)

Note: Data acquired in deuterated chloroform (CDCl₃).

¹³C NMR Spectroscopic Data

Explicit ¹³C NMR data for 2-Amino-5-bromo-4-methylpyridine is not readily available in the public domain. However, analysis of related pyridine derivatives suggests the following expected chemical shift regions:

Functional Group	Expected Chemical Shift (δ , ppm)
Pyridine C-Br	110 - 125
Pyridine C-NH ₂	155 - 165
Pyridine C-CH ₃	145 - 155
Pyridine CH	110 - 140
Methyl C	15 - 25

Mass Spectrometry (MS)

Mass spectrometry of 2-Amino-5-bromo-4-methylpyridine confirms the molecular weight and reveals a characteristic isotopic pattern due to the presence of bromine.

m/z Value	Ion	Description
188	$[M+H]^+$	Protonated molecular ion
186/188	$[M]^{+\cdot}$	Molecular ion exhibiting the characteristic ~1:1 isotopic pattern for bromine (^{79}Br and ^{81}Br)

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-Amino-5-bromo-4-methylpyridine provides information on its functional groups and molecular vibrations.[\[1\]](#)

Wavenumber (cm^{-1})	Vibrational Mode
3400 - 3300	N-H stretching (amino group)
3150 - 2850	C-H stretching (aromatic and methyl)
1600 - 1450	C=C and C=N ring stretching (pyridine)
1450 - 1350	C-H bending (methyl group)
1150 - 900	C-H in-plane and out-of-plane bending
Below 700	C-Br stretching

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy (General Protocol)

Sample Preparation:

- Weigh 5-10 mg of the organic compound into a clean, dry vial.
- Add 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Gently agitate the vial to ensure the sample is fully dissolved.
- If any solid remains, filter the solution or carefully transfer the supernatant to a clean NMR tube.
- The final solution depth in the NMR tube should be approximately 4-5 cm.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and achieve high resolution.
- Tune the probe for the desired nucleus (^1H or ^{13}C) to maximize signal-to-noise.
- Acquire the spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay). For quantitative ^1H NMR, a longer relaxation delay (5x the longest T_1 relaxation time) is necessary. For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

- Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution with the same solvent to a final concentration of 1-10 $\mu\text{g/mL}$.

Data Acquisition:

- Infuse the sample solution into the ESI source at a constant flow rate.
- Set the mass spectrometer to acquire data in positive or negative ion mode, depending on the analyte's properties. For aminopyridines, positive ion mode is generally preferred.
- Acquire data over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and potential fragment ions.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

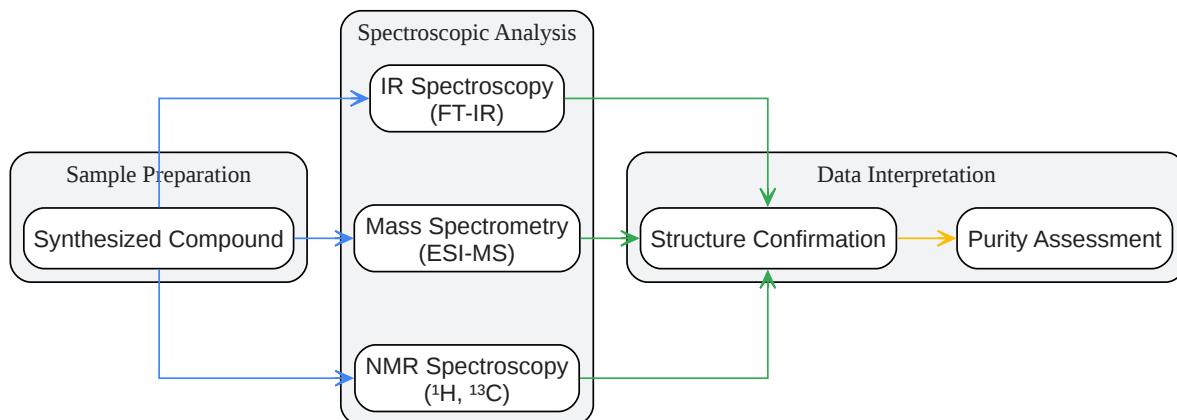
- Place a small amount of the solid sample (approximately 1-2 mg) in an agate mortar.
- Add about 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) powder.
- Thoroughly grind and mix the sample and KBr to create a homogeneous dispersion.
- Transfer the mixture to a pellet die and apply pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

- Record a background spectrum of a pure KBr pellet.
- Place the sample pellet in the spectrometer's sample holder.
- Acquire the sample spectrum over the desired range (e.g., 4000–400 cm^{-1}) with a suitable resolution (typically 4 cm^{-1}). Co-adding multiple scans (e.g., 32 or 64) will improve the signal-to-noise ratio.
- The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

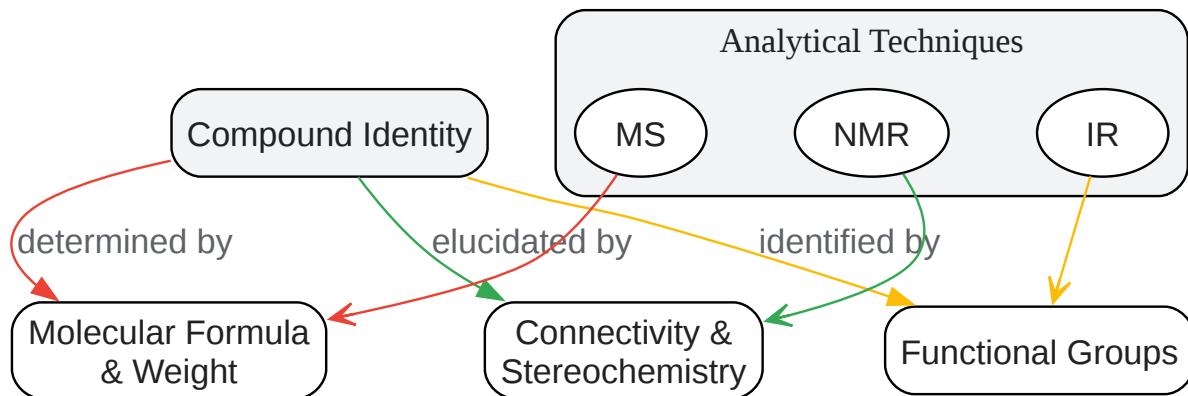
Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of a novel substituted pyridine compound.



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Caption: General workflow for the spectroscopic analysis of a synthesized compound.



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Caption: Logical relationship between spectroscopic techniques and structural information.

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References

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